Check Availability & Pricing

An In-Depth Technical Guide to the Spectroscopic Identification of Calenduloside G

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the identification and characterization of **Calenduloside G**, a triterpenoid saponin of significant interest.

Introduction to Calenduloside G

Calenduloside G is a complex natural product belonging to the oleanane class of triterpenoid saponins.[1] It is primarily isolated from the roots of Calendula officinalis (marigold).[2] The structure of **Calenduloside G** consists of an oleanolic acid aglycone linked to a disaccharide chain at the C-3 position. The identification and structural elucidation of such complex molecules rely heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data for Calenduloside G

High-resolution mass spectrometry is a powerful tool for determining the molecular formula and obtaining structural information through fragmentation analysis.

Molecular Formula: C42H66O14

Molecular Weight: 794.97 g/mol

Table 1: High-Resolution MS and MS/MS Fragmentation Data for Calenduloside G



lon	Observed m/z	Interpretation
[M-H] ⁻	793.43	Deprotonated molecule
[M-H-162] ⁻	631.4	Loss of a hexose unit (galactose)
[M-H-176] ⁻	617.4	Loss of a glucuronic acid unit
[M-H-162-176] ⁻	455.4	Loss of both sugar residues, yielding the oleanolic acid aglycone

Data sourced from Faustino et al., 2018.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is indispensable for the complete structural elucidation of complex molecules like **Calenduloside G**, allowing for the assignment of all proton and carbon signals and the determination of stereochemistry. While the original 1974 publication by Vecherko et al. reported the structure of **Calenduloside G**, detailed high-field 2D NMR data is not readily available in modern literature.[2] The following tables are a composite based on published data for the oleanolic acid aglycone and typical chemical shifts for the sugar moieties found in similar saponins.

Table 2: ¹³C NMR Chemical Shifts (δc) for the Aglycone (Oleanolic Acid) Moiety of **Calenduloside G** (in Pyridine-d₅)



Carbon	Chemical Shift (ppm)	Carbon	Chemical Shift (ppm)	Carbon	Chemical Shift (ppm)
1	38.5	11	23.5	21	34.1
2	26.5	12	122.5	22	33.0
3	88.7	13	144.9	23	28.2
4	39.6	14	42.1	24	16.8
5	55.8	15	28.2	25	15.5
6	18.5	16	23.8	26	17.4
7	33.2	17	46.7	27	26.2
8	39.9	18	42.0	28	180.4
9	48.1	19	46.5	29	33.2
10	37.0	20	30.9	30	23.7

Note: These are typical values for an oleanolic acid glycoside and may vary slightly for **Calenduloside G**.

Table 3: 1H NMR Chemical Shifts (δ_H) for the Aglycone (Oleanolic Acid) Moiety of **Calenduloside G** (in Pyridine-d₅)



Proton	Chemical Shift (ppm)	Multiplicity
H-3	~3.37	dd
H-12	~5.45	br s
H-18	~3.44	dd
Me-23	~1.31	S
Me-24	~1.02	S
Me-25	~0.95	S
Me-26	~0.98	S
Me-27	~1.30	S
Me-29	~0.94	S
Me-30	~0.85	S

Note: These are typical values for an oleanolic acid glycoside and may vary slightly for **Calenduloside G**. s denotes a singlet, and dd denotes a doublet of doublets.

Table 4: Expected ¹³C and ¹H NMR Chemical Shifts for the Sugar Moieties of Calenduloside G



Position	Moiety	δc (ppm)	δн (ррт)	Multiplicity
1'	β-D-Glucuronic acid	~107.0	~4.90	d
2'	~75.0	~4.20	m	
3'	~78.0	~4.40	m	
4'	~73.0	~4.25	m	
5'	~77.5	~4.00	m	
6'	~176.0	-	-	
1"	β-D-Galactose	~105.0	~5.10	d
2"	~74.0	~4.50	m	
3"	~76.0	~4.30	m	
4"	~70.0	~4.60	m	
5"	~76.5	~4.10	m	
6"	~62.5	~4.35	m	

Note: These are approximate values based on related structures. The linkage between the sugars is at the 3'-position of the glucuronic acid.

Experimental Protocols

The identification of **Calenduloside G** involves a multi-step process beginning with extraction from the plant source, followed by chromatographic separation and finally, spectroscopic analysis.

Extraction and Isolation

 Maceration: Dried and powdered roots of Calendula officinalis are typically macerated with a polar solvent such as methanol or ethanol at room temperature.



- Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.
- Chromatography: The saponin-rich fraction is further purified using a combination of chromatographic techniques, such as column chromatography on silica gel or reversedphase C18 material, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Calenduloside G.

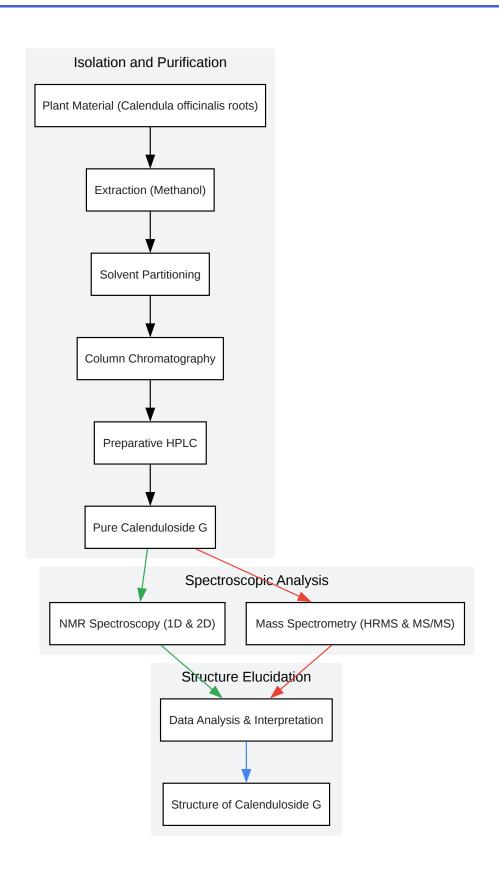
Spectroscopic Analysis

- NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz). Samples are typically dissolved in deuterated pyridine (Pyridine-d₅) or methanol (CD₃OD).
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS)
 is used to determine the exact mass and molecular formula. Tandem MS (MS/MS)
 experiments are performed to obtain fragmentation patterns that aid in structural elucidation,
 particularly of the sugar sequence.

Visualization of Workflow and Structural Correlations

The following diagrams illustrate the general workflow for natural product identification and the key NMR correlations used to elucidate the structure of **Calenduloside G**.

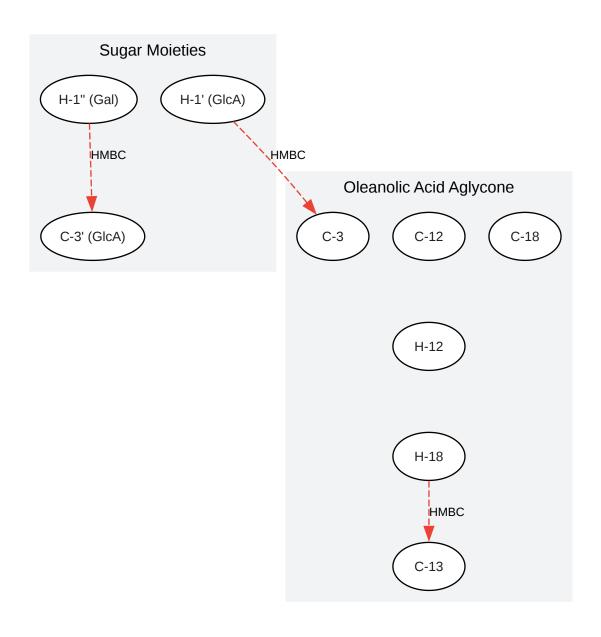




Click to download full resolution via product page

Caption: General workflow for the isolation and identification of Calenduloside G.





Click to download full resolution via product page

Caption: Key expected 2D NMR correlations for **Calenduloside G**.

Conclusion

The structural identification of **Calenduloside G** is a rigorous process that relies on the synergistic use of mass spectrometry and nuclear magnetic resonance spectroscopy. While MS provides crucial information on molecular weight and fragmentation, NMR is essential for the complete assignment of the complex three-dimensional structure. This guide provides researchers with the fundamental spectroscopic data and experimental context necessary for



the confident identification of **Calenduloside G** in natural product extracts and for its further investigation in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Identification of Calenduloside G]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15186939#spectroscopic-data-nmr-ms-of-calenduloside-g-for-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com